![molecular formula C13H19NO3S B4754098 N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4754098.png)
N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide
Description
Synthesis Analysis
The synthesis of N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide and related sulfonamides typically involves reactions between amine precursors and sulfonyl chlorides in the presence of bases. For instance, a study by Abbasi et al. (2018) described the synthesis of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. This process was further extended by treating the parent molecule with various alkyl/aralkyl halides to produce a series of new sulfonamides, demonstrating a method potentially applicable to N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide (Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide, is characterized by techniques such as IR, 1H-NMR, and 13C-NMR spectroscopy. Rodrigues et al. (2015) provided insight into the crystal structure of related sulfonamides, highlighting the importance of C—H⋯πaryl interactions and C—H⋯O intermolecular interactions in determining the supramolecular architecture (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds, including N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide, participate in various chemical reactions, reflecting their versatility. For example, Kaneda et al. (2017) discussed the synthesis of 2-aminobenzenesulfonamide derivatives and their reactivity in click reactions, highlighting the potential for chemical modification and functionalization of sulfonamides (Kaneda et al., 2017).
Physical Properties Analysis
The physical properties of N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide and similar compounds are often determined by their molecular structure. For instance, crystallography studies provide insights into the solid-state properties, including crystal packing and hydrogen bonding patterns, which are crucial for understanding the compound's stability and solubility.
Chemical Properties Analysis
The chemical properties of sulfonamides depend on their functional groups and molecular structure. For example, the sulfonamide group contributes to the compound's acidity, solubility in water, and reactivity with nucleophiles. Studies on related sulfonamides have explored their potential as enzyme inhibitors, highlighting the role of the sulfonamide moiety in biological activity (Abbasi et al., 2018).
properties
IUPAC Name |
N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-14(11-5-3-4-6-11)18(15,16)13-9-7-12(17-2)8-10-13/h7-11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHFTHOEMMLFDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-methoxy-N-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.